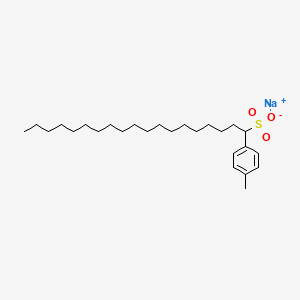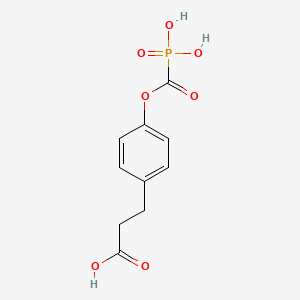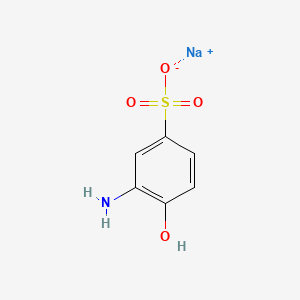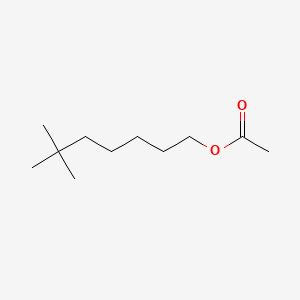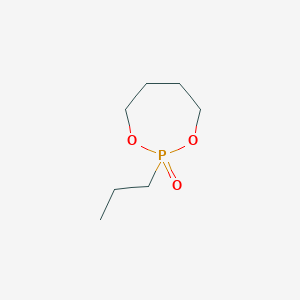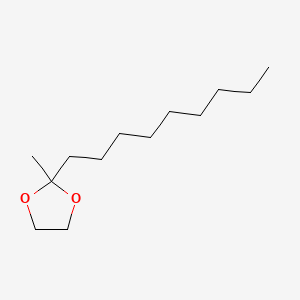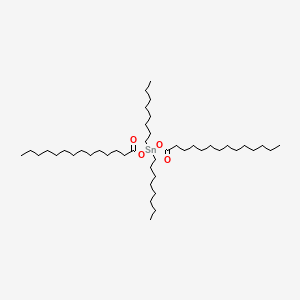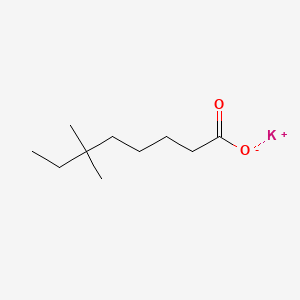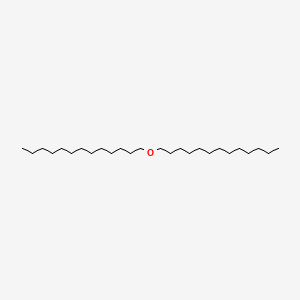
Lead chloride phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lead chloride phosphate is an inorganic compound that combines lead, chlorine, and phosphate ions. It is known for its unique chemical properties and potential applications in various fields. This compound is typically found in the form of a white powder and is insoluble in water but soluble in nitric acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lead chloride phosphate can be synthesized through several methods. One common approach involves the reaction of lead(II) chloride with phosphoric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired compound: [ 3PbCl_2 + 2H_3PO_4 \rightarrow Pb_3(PO_4)_2 + 6HCl ]
Industrial Production Methods: In industrial settings, this compound is often produced by reacting lead(II) hydroxide with orthophosphoric acid. This method is preferred due to its efficiency and the high purity of the resulting product: [ 3Pb(OH)_2 + 2H_3PO_4 \rightarrow Pb_3(PO_4)_2 + 6H_2O ]
Analyse Chemischer Reaktionen
Types of Reactions: Lead chloride phosphate undergoes various chemical reactions, including precipitation and complexation reactions. It is known to form precipitates when mixed with solutions containing chloride or phosphate ions.
Common Reagents and Conditions:
Precipitation Reactions: this compound can be precipitated from aqueous solutions containing lead(II) ions and phosphate ions.
Complexation Reactions: It can form complexes with other ions, such as chloride ions, under specific conditions.
Major Products Formed: The primary product formed from these reactions is this compound itself. depending on the reaction conditions, other lead-containing compounds may also be produced.
Wissenschaftliche Forschungsanwendungen
Lead chloride phosphate has several applications in scientific research, particularly in the fields of chemistry, biology, and environmental science:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other lead-containing compounds.
Biology: this compound is studied for its potential effects on biological systems, including its toxicity and interactions with biological molecules.
Environmental Science: It is used in studies related to lead contamination and remediation, particularly in soil and water environments.
Wirkmechanismus
The mechanism by which lead chloride phosphate exerts its effects is primarily through its interactions with biological molecules and environmental components. In biological systems, it can bind to proteins and enzymes, disrupting their normal functions. In environmental settings, it can form complexes with other ions, affecting the mobility and bioavailability of lead.
Vergleich Mit ähnlichen Verbindungen
Lead(II) Phosphate: Similar in composition but lacks chloride ions.
Lead(II) Chloride: Contains lead and chloride ions but no phosphate.
Lead(II) Hydroxide: Contains lead and hydroxide ions, often used as a precursor in the synthesis of lead chloride phosphate.
Uniqueness: this compound is unique due to its combination of lead, chloride, and phosphate ions, which gives it distinct chemical properties and potential applications. Its ability to form complexes with other ions and its insolubility in water make it particularly useful in specific scientific and industrial applications.
Eigenschaften
CAS-Nummer |
12157-93-6 |
|---|---|
Molekularformel |
ClO4PPb2 |
Molekulargewicht |
5.4e+02 g/mol |
IUPAC-Name |
lead(2+);chloride;phosphate |
InChI |
InChI=1S/ClH.H3O4P.2Pb/c;1-5(2,3)4;;/h1H;(H3,1,2,3,4);;/q;;2*+2/p-4 |
InChI-Schlüssel |
FPQVTSMWIXAJQB-UHFFFAOYSA-J |
Kanonische SMILES |
[O-]P(=O)([O-])[O-].[Cl-].[Pb+2].[Pb+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-Isopropoxy-1H-pyrazolo[4,3-c]pyridin-3-yl)-1-isopropyl-N-(oxetan-3-yl)-1H-pyrrole-2-carboxaMide](/img/structure/B12645293.png)
